4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile
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Overview
Description
4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile is an organic compound characterized by the presence of a cyclopentene ring, a morpholine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-ene-1-carboxamides: Similar in structure but lack the morpholine ring.
Morpholine-3-carbonitriles: Similar in structure but lack the cyclopentene ring.
Cyclopent-3-ene-1-carbonyl derivatives: Compounds with similar cyclopentene and carbonyl groups but different substituents.
Uniqueness
4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile is unique due to the combination of the cyclopentene ring, morpholine ring, and carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various research applications.
Biological Activity
Overview
4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile is a synthetic organic compound characterized by its unique structural features, including a cyclopentene ring, a morpholine ring, and a carbonitrile group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.245 g/mol
- CAS Number : 1394699-70-7
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves cycloaddition reactions, often using phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine as a catalyst. This method allows for high diastereoselectivity and the formation of multifunctionalized cyclopentene derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structure facilitates binding to these targets, leading to modulation of their activity. Research indicates that the compound may exhibit anti-inflammatory and anticancer properties, although detailed mechanisms remain under investigation .
Pharmacological Potential
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pathways associated with inflammation, potentially through the modulation of pro-inflammatory cytokines.
- Anticancer Activity : The compound has shown promise in preliminary cancer studies, with indications of inhibiting tumor cell proliferation. Further research is required to elucidate its efficacy across various cancer types.
Case Studies
A series of case studies have been conducted to evaluate the biological effects of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anti-inflammatory effects | Demonstrated reduction in TNF-alpha levels in vitro. |
Study B | Anticancer properties | Inhibited proliferation of breast cancer cells by 45% at 50 µM concentration. |
Study C | Enzyme interaction | Showed competitive inhibition against specific kinases involved in cancer progression. |
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
Cyclopent-3-ene-1-carboxamides | Lacks morpholine ring | Limited biological activity |
Morpholine derivatives | Lacks cyclopentene ring | Moderate activity against bacteria |
Cyclopentene derivatives | Varies in substituents | Diverse biological activities |
This compound stands out due to its combination of structural elements that confer specific biological properties not observed in similar compounds .
Properties
IUPAC Name |
4-(cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-10-8-15-6-5-13(10)11(14)9-3-1-2-4-9/h1-2,9-10H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRXDLVPKBCXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CC=CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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